molecular formula C18H13ClFN3O2 B2512854 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 941989-18-0

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-4-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2512854
CAS No.: 941989-18-0
M. Wt: 357.77
InChI Key: VKTIFWABRSOIFD-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a 2-chloro-6-fluorobenzyl group, a pyridin-4-yl group, and a 2-oxo-1,2-dihydropyridine-3-carboxamide group. These groups suggest that the compound might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (the benzyl and pyridine rings), the polar amide group, and the electronegative chlorine and fluorine atoms. These features could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the electron-rich aromatic rings and the polar amide group. The chlorine and fluorine atoms might also participate in certain reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative chlorine and fluorine atoms could affect the compound’s solubility, boiling point, and melting point .

Scientific Research Applications

Supramolecular Architectures of Pyridine-based Hydrazones

A study on novel pyridine-based hydrazone derivatives, including compounds with fluorobenzyl components, focused on their synthesis via ultrasonication. These compounds were analyzed for their structures, quantum chemical properties, and supramolecular architectures resulting from hydrogen bonding. This research could indicate the potential application of similar compounds in materials science, particularly in designing materials with specific optical or electronic properties due to their structural and intermolecular interaction characteristics (Khalid et al., 2021).

HIV Integrase Inhibitors

Dihydroxypyrimidine-4-carboxamides, including structures with fluorobenzyl groups, have been investigated for their potent inhibition against HIV-integrase, a key enzyme in the HIV replication process. This research underscores the potential pharmaceutical application of related compounds in developing new antiviral drugs (Pace et al., 2007).

Synthesis of Carboxamides

A methodology involving the use of betaine as an acid captor has been developed for synthesizing carboxamides from carboxylic acids and amines. This technique could offer a synthetic pathway for related compounds, suggesting applications in organic synthesis and potentially in pharmaceutical manufacturing (Mukaiyama et al., 1976).

Aromatic Polyamides

The synthesis of aromatic polyamides from compounds including fluorobenzyl and chlorobenzyl derivatives has been explored. These materials, known for their solubility and thermal stability, could have applications in the production of high-performance plastics and fibers, indicating the utility of related compounds in materials science (Yang et al., 1999).

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-15-4-1-5-16(20)14(15)11-23-10-2-3-13(18(23)25)17(24)22-12-6-8-21-9-7-12/h1-10H,11H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTIFWABRSOIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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